Welcome to the BenchChem Online Store!
molecular formula C7H7IO B3147577 3-Iodo-4-methylphenol CAS No. 626250-54-2

3-Iodo-4-methylphenol

Cat. No. B3147577
M. Wt: 234.03 g/mol
InChI Key: QSRHEJRMXKBBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08410284B2

Procedure details

A mixture of 8 mL of concentrated H2SO4, 12 mL of water, 3-iodo-4-methylaniline (5.00 g, 21.5 mmol) and 20 g of ice was stirred under ice-bath cooling until a paste resulted. To this paste was added slowly an ice-cold solution of NaNO2 (1.55 g, 22.4 mmol) in 3.5 mL of water and the resulting mixture stirred for 20 minutes while maintaining the temperature at <5° C. The resulting suspension was slowly added to a mixture of 26 mL of concentrated H2SO4 and 24 mL of water preheated to 80° C. This mixture was stirred at 80° C. for 15 min, then chilled in an ice-bath and poured onto 200 g of ice. The resulting mixture was extracted with 100 mL of EtOAc, and the organic extract washed with water, brine, dried (MgSO4) and evaporated to give a residue. The residue was adsorbed onto 15 g of SiO2 from CH2Cl2, loaded into a precolumn and subjected to MPLC through a 120 g column of SiO2 eluting with 5% EtOAc in hexanes (10 min) and then 10% EtOAc (20 min) to provide 3-iodo-4-methylphenol 1-1 as an oil. 1H NMR (300 MHz, DMSO-d6): δ 2.25 (s, 3H), 6.71 (dd, 1H, J=8, 2 Hz), 7.11 (d, 1H, J=8 Hz), 7.23 (d, 1H, J=2 Hz), 9.51 (s, 1H); LC-MS: calculated for C7H7IO 234.0, observed m/e 234.6 (M+H)+.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1.55 g
Type
reactant
Reaction Step Four
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Four
Name
Quantity
26 mL
Type
reactant
Reaction Step Five
Name
Quantity
24 mL
Type
solvent
Reaction Step Five
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Six
[Compound]
Name
SiO2
Quantity
15 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[I:6][C:7]1[CH:8]=[C:9]([CH:11]=[CH:12][C:13]=1[CH3:14])N.N([O-])=[O:16].[Na+].C(Cl)Cl>O.CCOC(C)=O>[I:6][C:7]1[CH:8]=[C:9]([OH:16])[CH:11]=[CH:12][C:13]=1[CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
5 g
Type
reactant
Smiles
IC=1C=C(N)C=CC1C
Name
ice
Quantity
20 g
Type
reactant
Smiles
Name
Quantity
12 mL
Type
solvent
Smiles
O
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.55 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
3.5 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
26 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
24 mL
Type
solvent
Smiles
O
Step Six
Name
ice
Quantity
200 g
Type
reactant
Smiles
Step Seven
Name
SiO2
Quantity
15 g
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred under ice-bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling until a paste
CUSTOM
Type
CUSTOM
Details
resulted
STIRRING
Type
STIRRING
Details
the resulting mixture stirred for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at <5° C
CUSTOM
Type
CUSTOM
Details
preheated to 80° C
STIRRING
Type
STIRRING
Details
This mixture was stirred at 80° C. for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
chilled in an ice-bath
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with 100 mL of EtOAc
EXTRACTION
Type
EXTRACTION
Details
the organic extract
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a residue

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(C=CC1C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.